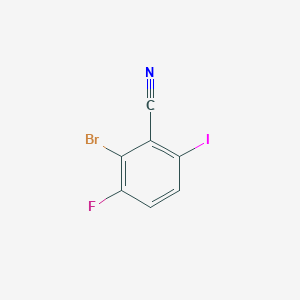

2-Bromo-3-fluoro-6-iodobenzonitrile

Description

Significance of Halogenated Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Halogenated benzonitrile derivatives are crucial intermediates in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and materials science sectors. numberanalytics.commt.com The nitrile group (C≡N) is a versatile functional group that can be converted into various other functionalities, including amines, amides, and carboxylic acids. wikipedia.org The presence of halogen atoms on the aromatic ring further enhances the synthetic utility of these compounds. numberanalytics.comiitk.ac.in

The carbon-halogen bond in aryl halides is polarized, with the carbon atom carrying a partial positive charge and the halogen atom a partial negative charge. iitk.ac.in This polarity makes aryl halides susceptible to various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. numberanalytics.comchemistrylearner.comlibretexts.org These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular frameworks of many modern drugs and advanced materials. numberanalytics.com

The specific type of halogen atom influences the reactivity of the aryl halide. iitk.ac.in For instance, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in many common catalytic cross-coupling reactions. iitk.ac.in This differential reactivity is a key principle exploited in the selective functionalization of polyhalogenated systems.

Strategic Importance of Polyhalogenation for Orthogonal Functionalization

Polyhalogenated aromatic compounds, those bearing multiple halogen atoms, offer a powerful platform for the stepwise and selective introduction of different functional groups onto an aromatic core. acs.orgbohrium.com This concept, known as orthogonal functionalization, allows chemists to precisely control the assembly of complex molecules by addressing each halogen atom independently. d-nb.infounige.ch The ability to perform site-selective reactions on a polyhalogenated scaffold is highly sought after for the rapid construction of molecules with medicinal, agrochemical, and materials applications. acs.orgbohrium.com

The success of orthogonal functionalization hinges on the differential reactivity of the various carbon-halogen bonds present in the molecule. bohrium.com This reactivity can be influenced by several factors, including:

The nature of the halogen: As mentioned earlier, the reactivity order is typically I > Br > Cl > F.

Steric hindrance: The accessibility of a particular halogen atom to a catalyst or reagent can be controlled by the size of neighboring groups.

Electronic effects: Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the reactivity of the C-X bonds. iitk.ac.in

Ligand and solvent effects: The choice of ligands and solvents in a catalytic reaction can significantly influence which halogen atom reacts. bohrium.com

By carefully selecting the reaction conditions, chemists can achieve the selective transformation of one halogen while leaving the others intact for subsequent functionalization steps. nih.govresearchgate.net This stepwise approach provides a high degree of control over the final molecular structure.

Overview of Aryl Halide Reactivity in Complex Systems

Aryl halides participate in a diverse range of chemical reactions, making them indispensable tools in organic synthesis. chemistrylearner.com Some of the most important transformations include:

Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces a halogen atom on an aromatic ring. numberanalytics.comlibretexts.org The reaction is particularly efficient when the ring is activated by strongly electron-withdrawing groups. libretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway, forming a Meisenheimer complex intermediate. numberanalytics.com

Cross-Coupling Reactions: These reactions, often catalyzed by transition metals like palladium, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comacs.org Some of the most widely used cross-coupling reactions involving aryl halides include:

Suzuki Coupling: Couples an aryl halide with an organoboron compound. numberanalytics.comacs.org

Heck Reaction: Couples an aryl halide with an alkene. numberanalytics.com

Sonogashira Coupling: Couples an aryl halide with a terminal alkyne. numberanalytics.com

Negishi Coupling: Involves the reaction of an aryl halide with an organozinc compound. uni-muenchen.de

Grignard Reagent Formation: Aryl halides can react with magnesium metal to form Grignard reagents, which are potent nucleophiles used to form new carbon-carbon bonds. chemistrylearner.com

The reactivity of aryl halides in these complex systems is a subject of ongoing research, with the development of new catalysts and reaction conditions continually expanding the synthetic chemist's toolbox. acs.org

Chemical Profile of 2-Bromo-3-fluoro-6-iodobenzonitrile

The compound this compound is a polyhalogenated benzonitrile with the molecular formula C₇H₂BrFIN. chem-space.comnih.gov Its structure features a benzene (B151609) ring substituted with a bromine atom at position 2, a fluorine atom at position 3, an iodine atom at position 6, and a nitrile group at position 1.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₂BrFIN |

| Molecular Weight | 325.90 g/mol |

| CAS Number | 217816-66-5 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.combldpharm.combldpharm.com

Spectroscopic Data

Applications in Advanced Synthesis

The unique arrangement of three different halogen atoms with varying reactivities on the benzonitrile scaffold makes this compound a highly valuable building block for the synthesis of complex, multi-functionalized aromatic compounds.

Role in Medicinal Chemistry

Polyhalogenated aromatic compounds are known to exhibit a range of biological activities and are often incorporated into the structures of pharmaceuticals. science.gov The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its potential as a scaffold for creating libraries of novel compounds for screening is significant. For instance, it has been used as a starting material in the synthesis of cyclic sulfone and sulfoximine (B86345) analogs for potential therapeutic uses. google.com The ability to selectively functionalize the iodo, bromo, and fluoro positions allows for the systematic exploration of the chemical space around the benzonitrile core, a strategy often employed in lead optimization.

Utility in Materials Science

The properties of organic materials, such as their electronic and photophysical characteristics, can be finely tuned by the introduction of specific functional groups. Polyhalogenated aromatics can serve as precursors to advanced materials with applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The site-selective functionalization of a scaffold like this compound could be used to construct complex conjugated systems with tailored electronic properties.

Synthetic Strategies and Transformations

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for a hierarchical approach to its functionalization.

Selective Cross-Coupling Reactions

The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This principle can be applied to this compound to achieve selective functionalization.

Functionalization of the C-I Bond: The carbon-iodine bond is the most reactive site towards oxidative addition to a palladium(0) catalyst. Therefore, by using appropriate conditions (e.g., a palladium catalyst and a suitable coupling partner), the iodine atom can be selectively replaced while leaving the bromine and fluorine atoms untouched. This has been demonstrated in the reaction of this compound with Xantphos in a toluene/acetone mixture. googleapis.com

Functionalization of the C-Br Bond: After the C-I bond has been functionalized, the C-Br bond becomes the next most reactive site. A subsequent cross-coupling reaction, potentially under more forcing conditions or with a different catalyst system, can then be used to introduce a second functional group at the original bromine position.

Functionalization of the C-F Bond: The carbon-fluorine bond is the strongest and least reactive of the three carbon-halogen bonds. Its functionalization typically requires specialized and often harsh reaction conditions.

This stepwise approach allows for the programmed synthesis of tri-substituted benzonitrile derivatives with a high degree of control over the substitution pattern.

Other Functional Group Transformations

Beyond cross-coupling reactions, the nitrile group of this compound can undergo a variety of transformations. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. A notable reaction is its reduction to an aldehyde using diisobutylaluminum hydride (DIBAL-H). google.com These transformations further expand the synthetic utility of this versatile building block.

Future Directions and Outlook

The field of polyhalogenated aromatics in synthesis is continually evolving. Future research involving this compound and related compounds is likely to focus on several key areas:

Development of Novel Catalytic Systems: The discovery of new catalysts with enhanced selectivity and reactivity will be crucial for further expanding the scope of orthogonal functionalization. This includes catalysts that can selectively activate the C-Br bond in the presence of a C-I bond, or even activate the traditionally unreactive C-F bond under mild conditions.

Exploration of New Reaction Methodologies: The application of emerging synthetic technologies, such as photoredox catalysis and flow chemistry, to the functionalization of polyhalogenated benzonitriles could lead to more efficient and sustainable synthetic routes. acs.org

Synthesis of Novel Bioactive Molecules and Materials: As our understanding of the structure-activity and structure-property relationships of complex organic molecules grows, scaffolds like this compound will be increasingly valuable for the rational design and synthesis of new drugs and materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrFIN |

|---|---|

Molecular Weight |

325.90 g/mol |

IUPAC Name |

2-bromo-3-fluoro-6-iodobenzonitrile |

InChI |

InChI=1S/C7H2BrFIN/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2H |

InChI Key |

CYJJQSRWTHOKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Iodobenzonitrile

Direct Halogenation Approaches to Substituted Benzonitriles

Direct halogenation of an aromatic ring is a fundamental transformation in organic synthesis. uomustansiriyah.edu.iqsavemyexams.com However, when multiple halogens are introduced onto a benzonitrile (B105546) scaffold, controlling the position of substitution (regioselectivity) is paramount. The existing substituents on the benzene (B151609) ring dictate the position of subsequent electrophilic attacks. libretexts.org

Regioselective halogenation involves the preferential introduction of a halogen atom at a specific position on a molecule. acs.org In the context of substituted benzonitriles, the directing effects of the nitrile group and any pre-existing halogens must be considered. The cyano group (-CN) is a deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org Halogens are also deactivating but are ortho-, para-directors. libretexts.org

Achieving a specific substitution pattern like that in 2-Bromo-3-fluoro-6-iodobenzonitrile through direct halogenation of a simpler benzonitrile would be challenging due to conflicting directing effects. However, specific catalysts and conditions can influence regioselectivity. For instance, the use of Lewis acids or Brønsted acids can activate halogenating agents like N-halosuccinimides (NXS), and the choice of catalyst can sometimes override the inherent directing effects of the substituents. researchgate.netacs.org Boron-directed methodologies also offer a powerful tool for achieving high regioselectivity in aromatic halogenation by activating a specific C-H bond through a temporary boryl group. gu.se

Table 1: Examples of Reagents for Regioselective Halogenation

| Halogenating Agent | Catalyst/Activator | Target Halogen | Substrate Type | Ref. |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | D-camphorsulfonic acid–BiCl₃ | Bromine | Aromatic compounds | researchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Iodine | Electron-rich aromatics | organic-chemistry.org |

| N-Halosuccinimides (NXS) | Trifluoromethanesulfonic acid | Chlorine, Bromine | Deactivated aromatics | organic-chemistry.org |

Electrophilic aromatic substitution (EAS) is the core mechanism for introducing halogens onto a benzene ring. uomustansiriyah.edu.iq The reaction involves an electrophile (E⁺), such as Br⁺, Cl⁺, or I⁺, attacking the electron-rich aromatic ring. uomustansiriyah.edu.iqsavemyexams.com For halogens, a catalyst is typically required to generate a sufficiently powerful electrophile from sources like Br₂ or Cl₂. libretexts.orgyoutube.com Common catalysts include iron(III) halides (e.g., FeBr₃, FeCl₃) or aluminum halides (e.g., AlCl₃). libretexts.orgyoutube.com

The general mechanism proceeds in two steps:

Attack of the electrophile on the benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation of the intermediate to restore aromaticity and yield the halogenated product. uomustansiriyah.edu.iq

For less reactive aromatics, such as those containing deactivating groups like the nitrile group, harsher conditions or more potent halogenating systems may be necessary. organic-chemistry.orggoogle.com The use of N-halosuccinimides, often activated by a strong acid or a Lewis base catalyst, provides a milder and often more selective alternative to molecular halogens. researchgate.netacs.org

Precursor-Based Synthesis Routes

A more controlled and common approach to synthesizing highly substituted aromatics involves building the molecule from a precursor that already contains some of the required functional groups or can be readily converted to them.

The Sandmeyer reaction is a powerful and versatile method for introducing a variety of substituents, including halogens and the cyano group, onto an aromatic ring. wikipedia.orglscollege.ac.in The reaction starts with a primary aromatic amine (an aniline (B41778) derivative), which is converted into a diazonium salt. This salt is then treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or nitrile. wikipedia.orgbyjus.comjk-sci.com

The general sequence for a Sandmeyer reaction is:

Diazotization: An aromatic amine is treated with nitrous acid (usually generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt (Ar-N₂⁺X⁻).

Substitution: The diazonium salt solution is added to a solution of the appropriate copper(I) salt. For example, CuBr for bromination, CuCl for chlorination, and CuCN for cyanation. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

To synthesize this compound, one could envision starting from a precursor like 6-amino-3-bromo-2-fluorobenzonitrile. lookchem.com Diazotization of this aniline followed by a Sandmeyer-type reaction with an iodide source (like KI) could potentially install the iodine atom at the 6-position.

Table 2: Overview of the Sandmeyer Reaction

| Starting Material | Reagents | Product | Ref. |

|---|---|---|---|

| Aryl Diazonium Salt | CuCl | Aryl Chloride | wikipedia.orglscollege.ac.in |

| Aryl Diazonium Salt | CuBr | Aryl Bromide | wikipedia.orglscollege.ac.in |

| Aryl Diazonium Salt | CuCN | Aryl Nitrile (Benzonitrile) | wikipedia.orglscollege.ac.in |

In some synthetic strategies, the nitrile group is introduced at a later stage onto a pre-existing polyhalogenated aromatic ring. This can be achieved through several cyanation methods. wikipedia.org

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with stoichiometric copper(I) cyanide (CuCN) at elevated temperatures to produce the corresponding aryl nitrile. Modern variations often use catalytic amounts of copper or palladium. wikipedia.org

Palladium-Catalyzed Cyanation: These methods are highly efficient and tolerate a wide range of functional groups. They typically employ an aryl halide (bromide or iodide), a cyanide source (such as zinc cyanide, Zn(CN)₂, or potassium ferricyanide), and a palladium catalyst with a suitable ligand. wikipedia.org

Nickel-Catalyzed Cyanation: As a more cost-effective alternative to palladium, nickel-based catalysts have been developed for the cyanation of aryl chlorides. nih.gov

For instance, a precursor like 1-bromo-2-fluoro-4,5-diiodobenzene could potentially be selectively cyanated at one of the positions occupied by a halogen, although controlling the site of reaction would be a significant challenge. A more plausible route would involve converting a different functional group, such as an amide, into a nitrile. One documented synthesis of a related isomer, 3-bromo-2-fluoro-6-iodobenzonitrile, proceeds by the dehydration of 3-bromo-2-fluoro-6-iodobenzamide (B2944246) using a dehydrating agent in DMF. figshare.com

Orthogonal Halogenation Techniques for Multi-Halogenated Systems

Orthogonal synthesis refers to the ability to selectively perform a reaction at one functional group or position in a molecule without affecting other, similar groups. In the context of synthesizing this compound, this means being able to introduce one halogen without disturbing the others. sparkl.me

This can be achieved by exploiting the different reactivities of C-H bonds or by using directed metalation strategies. For example, a substituent can direct a metalating agent (like an organolithium reagent) to a specific ortho position. The resulting organometallic intermediate can then be quenched with a halogenating agent (e.g., I₂, Br₂, or C₂Cl₆) to install the halogen precisely.

Palladium-catalyzed C-H activation is another powerful tool for regioselective halogenation. acs.org A directing group on the aromatic ring coordinates to the palladium catalyst, bringing it into close proximity with a specific C-H bond, which is then cleaved and functionalized with a halogen. acs.orgmdpi.com While the nitrile group itself can act as a directing group, other, more powerful directing groups are often installed temporarily to achieve the desired regioselectivity and later removed.

These advanced techniques provide the high level of control necessary to construct complex, multi-halogenated aromatic systems where traditional electrophilic substitution reactions would fail to provide the desired isomer. gu.se

An in-depth analysis of the synthetic pathways leading to the formation of this compound reveals intricate methodologies centered on the precise introduction of halogen substituents onto the benzonitrile framework. The synthesis of this highly functionalized aromatic compound is primarily achieved through two major strategic approaches: sequential halogenation of pre-functionalized benzonitrile precursors and directed halogenation methodologies that offer regioselective control.

1 Sequential Halogenation Protocols

The construction of this compound via sequential halogenation involves a multi-step approach, where halogen atoms are introduced in a specific order onto a benzonitrile or a precursor that is later converted to the nitrile. These protocols often rely on classical electrophilic aromatic substitution and Sandmeyer-type reactions.

A plausible and frequently utilized strategy begins with a precursor molecule, such as an aminofluorobenzonitrile, which allows for the controlled introduction of additional halogen atoms before the final conversion of the amino group. For instance, a synthetic sequence can be initiated from 2-amino-6-fluorobenzonitrile. This starting material can undergo bromination, followed by a Sandmeyer reaction to introduce the iodine and remove the amino functionality.

One key transformation in such a sequence is the bromination of an aminofluorobenzonitrile derivative. For a closely related compound, 2-fluoro-5-aminobenzonitrile, bromination has been achieved using N-bromosuccinimide (NBS) in ethanol. The reaction conditions can be modulated to control the regioselectivity and yield. For example, conducting the reaction at temperatures between -5°C and 5°C has been reported to produce the corresponding bromo-amino-fluorobenzonitrile in yields up to 86.5%. google.comgoogle.com

Following halogenation, the amino group serves as a synthetic handle for the introduction of the final halogen or the nitrile itself. The Sandmeyer reaction is a cornerstone of this strategy, enabling the conversion of a primary aryl amine into an aryl halide or nitrile via a diazonium salt intermediate. numberanalytics.comwikipedia.orgwikiwand.com The reaction is typically catalyzed by copper(I) salts. numberanalytics.comwikipedia.org For example, the synthesis of 2-bromo-6-fluorobenzonitrile (B1362393) has been successfully accomplished from 2-amino-6-fluorobenzonitrile. The process involves diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by treatment with copper(I) bromide, affording the product in a 70% yield. chemicalbook.com

A similar diazotization-iodination sequence can be employed to introduce the iodine atom. The synthesis of 1-fluoro-2-bromo-3-iodobenzene from 1-fluoro-2-bromo-3-aminobenzene showcases this transformation, where the amine is first diazotized and then treated with potassium iodide to yield the trihalogenated product. google.com This illustrates a viable route for the iodo-substitution step in the synthesis of the target molecule.

An alternative sequential approach involves starting with a molecule that already contains the nitrile group and sequentially introducing the halogens. This often requires careful consideration of the directing effects of the existing substituents to achieve the desired regiochemistry.

Finally, a common concluding step in some sequential syntheses is the dehydration of a benzamide (B126) to the corresponding benzonitrile. Should the synthetic route lead to the formation of 3-bromo-2-fluoro-6-iodobenzamide, this intermediate can be converted to the final product, this compound. This dehydration can be achieved using various reagents, with one patent literature example utilizing thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) for a similar transformation.

| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |

| 2-fluoro-5-aminobenzonitrile | N-Bromosuccinimide (NBS) | 2-bromo-3-amino-6-fluorobenzonitrile | Ethanol, 5°C, 2h | 86.5% | google.com |

| 2-amino-6-fluorobenzonitrile | 1. NaNO₂, HBr, 0°C | 2-bromo-6-fluorobenzonitrile | 1,4-dioxane/H₂O; then CuBr, 50°C | 70% | chemicalbook.com |

| 1-fluoro-2-bromo-3-aminobenzene | 1. NaNO₂, Acid | 1-fluoro-2-bromo-3-iodobenzene | then KI | Not specified | google.com |

2 Directed Halogenation Methodologies

Directed halogenation methodologies offer an elegant alternative to sequential protocols by utilizing a functional group on the aromatic ring to direct the halogenation to a specific position, often with high regioselectivity. For the synthesis of this compound and its precursors, two prominent strategies are palladium-catalyzed C-H halogenation and boron-directed halogenation.

Palladium-Catalyzed Ortho-Halogenation

In this approach, a directing group coordinates to a palladium catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent halogenation. The cyano group of a benzonitrile can function as such a directing group, although it is considered a weakly coordinating group. Research has demonstrated the feasibility of palladium(II)-catalyzed ortho-C-H bromination and iodination of arylacetamides using N-halosuccinimides as the halogen source. rsc.org This methodology highlights the potential for directing halogenation to the ortho position of a nitrile-containing ring system. For instance, the ortho-iodination of phenylacetic amides has been achieved with high yields using a catalytic amount of palladium(II) acetate (B1210297), molecular iodine as the oxidant, and cesium acetate as an additive. nih.gov While this example is not on a benzonitrile substrate itself, it establishes the principle of amide-directed ortho-halogenation which could be applied to a precursor of the target molecule.

| Substrate Type | Catalyst | Halogen Source | Additive(s) | Solvent | Temperature | Yield | Reference |

| Phenylacetic amides | Pd(OAc)₂ (2-5 mol%) | I₂ | CsOAc, NaHCO₃ | t-AmylOH/DMF | 65°C | up to 80% | nih.gov |

| Arylacetamides | Palladium(II) | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Not specified | Not specified | Not specified | Good | rsc.org |

Boron-Directed Halogenation

A powerful strategy for regioselective halogenation involves the use of a boron-containing functional group, typically a boronic acid or its ester, to direct the installation of a halogen. This method proceeds via an initial borylation of the aromatic ring, followed by a halodeboronation step where the C-B bond is replaced by a C-X bond.

A highly relevant and scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) has been developed utilizing this approach. researchgate.netacs.org The key step is the sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This reaction employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the bromine source and proceeds in good to excellent yields. researchgate.net This method is not only efficient but also showcases the versatility of halodeboronation for synthesizing various aryl bromides and chlorides. researchgate.netacs.org The general applicability of ipso-halogenation of arylboronic acids with reagents like N-halosuccinimides or sodium halides in the presence of an oxidant further underscores the utility of this methodology. nih.gov

This strategy offers precise control over the position of halogenation, as the boron group is installed at a specific site which is then selectively replaced by the halogen.

| Substrate | Reagent(s) | Product | Conditions | Yield | Reference |

| 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin, NaOMe (5 mol%) | 2-Bromo-3-fluorobenzonitrile | Not specified | Good to Excellent | researchgate.netacs.org |

| Arylboronic acids | N-Chlorosuccinimide (NCS), NaBr or NaI | Aryl bromides or iodides | Water, 65°C | up to 89% | nih.gov |

Mechanistic Investigations of Reactivity Pathways

Reactivity Profiles of Halogen Substituents on the Benzonitrile (B105546) Core

The reactivity of the halogen-substituted benzonitrile is dictated by the interplay of the inductive and resonance effects of the halogen atoms, as well as their inherent abilities to act as leaving groups in substitution reactions.

Differential Leaving Group Abilities (Iodine, Bromine, Fluorine)

In the context of nucleophilic aromatic substitution (SNAr) reactions, the expected order of leaving group ability based on bond strength (C-F > C-Cl > C-Br > C-I) is often inverted. For activated aryl halides, the typical reactivity order is F > Cl ≈ Br > I. researchgate.netnih.gov This phenomenon, known as the "element effect," is attributed to the rate-determining step of the reaction, which is the initial nucleophilic attack to form a negatively charged Meisenheimer complex. researchgate.netmasterorganicchemistry.com The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this slow step. stackexchange.com Consequently, even though the C-F bond is the strongest, its cleavage is not the rate-limiting factor. masterorganicchemistry.com

Conversely, in transition metal-catalyzed cross-coupling reactions, the reactivity order of halogens typically follows the C-X bond dissociation energy, which is I > Br > Cl > F. nih.gov This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the metal center. The weaker carbon-iodine bond is more readily cleaved, making iodoarenes the most reactive substrates. nih.gov This differential reactivity allows for selective cross-coupling at the iodine-bearing position of 2-bromo-3-fluoro-6-iodobenzonitrile while leaving the bromo and fluoro substituents intact.

| Reaction Type | Reactivity Order of Halogens | Rate-Determining Step | Key Factor |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl ≈ Br > I | Nucleophilic Attack | Stabilization of Meisenheimer Complex |

| Transition Metal-Catalyzed Cross-Coupling | I > Br > Cl >> F | Oxidative Addition | C-X Bond Dissociation Energy |

Electronic Effects of Halogens on Aromatic Reactivity

Halogens exhibit a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.orgopenstax.org The inductive effect arises from the high electronegativity of the halogens, which withdraws electron density from the aromatic ring through the sigma bond. philadelphia.edu.jo The resonance effect involves the donation of lone pair electrons from the halogen into the pi-system of the ring. philadelphia.edu.jo

The order of reactivity among halobenzenes in electrophilic substitution is determined by the balance of these two effects. Fluorine is the most electronegative halogen, and thus has the strongest inductive effect. However, its 2p orbital is of similar size to the 2p orbital of carbon, allowing for more effective overlap and a more significant resonance effect compared to the larger halogens. libretexts.org As we move down the group to iodine, electronegativity decreases, and the orbital overlap becomes less efficient. Consequently, the order of deactivation is typically I > Br > Cl > F, meaning that fluorobenzene (B45895) is the most reactive of the halobenzenes (though still less reactive than benzene). libretexts.org

The presence of the strongly electron-withdrawing cyano group further deactivates the ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution. philadelphia.edu.jo The combination of the three different halogens and the cyano group on the benzonitrile core creates a complex electronic environment that can be exploited for selective chemical transformations. The partial substitution of hydrogen atoms with fluorine on an iodobenzene (B50100) ring has been shown to increase the positive potential of the σ-hole on the iodine atom. nih.gov

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

|---|---|---|---|---|

| Fluorine | Strongest | Most Significant | Deactivating (least of halogens) | Ortho, Para |

| Chlorine | Strong | Significant | Deactivating | Ortho, Para |

| Bromine | Moderate | Less Significant | Deactivating | Ortho, Para |

| Iodine | Weakest | Least Significant | Deactivating (most of halogens) | Ortho, Para |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an ideal substrate for these reactions due to the differential reactivity of its halogen substituents.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The reaction is initiated by the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). whiterose.ac.uk This is followed by transmetalation, where the organic group from an organometallic reagent is transferred to the palladium complex. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. nih.gov

Palladium-Catalyzed Carbon-Carbon Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. Given the reactivity trend of I > Br, the Suzuki-Miyaura coupling of this compound with a boronic acid would be expected to occur selectively at the C-I bond. Studies on related polyhalogenated systems have demonstrated the feasibility of such selective couplings. For instance, the Suzuki-Miyaura reaction of unprotected ortho-bromoanilines has been successfully developed, showcasing the robustness of this method. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.org The reaction mechanism involves the oxidative addition of the halide to Pd(0), followed by insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. liverpool.ac.uk Similar to the Suzuki-Miyaura reaction, the Heck reaction on this compound would be anticipated to proceed preferentially at the more reactive C-I bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is believed to proceed through two independent catalytic cycles for palladium and copper. sci-hub.se The Sonogashira coupling is highly effective for the synthesis of substituted alkynes. The selective Sonogashira coupling at the C-I bond of di- and tri-halogenated substrates is a well-established synthetic strategy. sci-hub.se For example, the symmetrical Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the iodo-position. wikipedia.org

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more earth-abundant and cost-effective. Nickel catalysis can be particularly effective for the activation of less reactive C-Cl and C-F bonds. The mechanism of nickel-catalyzed cross-coupling can be more complex than that of palladium, with the potential for Ni(I) and Ni(III) species to be involved in the catalytic cycle. richmond.edu

In the context of this compound, nickel catalysis could offer alternative or complementary selectivity to palladium. For instance, while palladium would likely favor reaction at the C-I bond, specific nickel catalyst systems might be designed to target the C-Br or even the C-F bond. Nickel-catalyzed cross-coupling of aryl nitriles has been demonstrated, showcasing the ability of nickel to activate C-CN bonds. researchgate.net Furthermore, nickel catalysts have been shown to be effective in the Suzuki-Miyaura cross-coupling of challenging substrates like 2-chloropyridine, where palladium catalysts are often ineffective. researchgate.net

Role of Ligand Design in Catalytic Performance for Benzonitrile Derivatives

The choice of ligand is crucial for the success of transition metal-catalyzed cross-coupling reactions, as it directly influences the stability, reactivity, and selectivity of the metal catalyst. researchgate.net For benzonitrile derivatives, the design of ligands can be tailored to address specific challenges, such as the potential for catalyst inhibition by the nitrile group.

Electron-rich and sterically demanding phosphine (B1218219) ligands, such as the Buchwald and cataCXium ligands, have been shown to improve catalyst performance in Suzuki-Miyaura and other cross-coupling reactions. researchgate.net These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

In the realm of nickel catalysis, the design of ligands specifically for nickel is critical. richmond.edu For example, a bidentate, benzonitrile-containing ligand has been developed to promote Ni-catalyzed C(sp²)-C(sp³) bond formation. This ligand acts as an electron-acceptor, which favors reductive elimination and stabilizes the low-valent nickel species. The development of N-heterocyclic carbene (NHC) ligands has also been impactful, with NHC-palladium complexes showing high efficacy in Hiyama cross-coupling reactions of aryl chlorides. mdpi.com The design of photoresponsive ligands has also been explored to control catalytic activity in Suzuki coupling reactions. rsc.org

Mechanistic Aspects of Oxidative Addition and Reductive Elimination in Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is a critical factor. For this compound, the significant differences in bond dissociation energies among the C-I, C-Br, and C-F bonds allow for selective activation. The mechanism predominantly revolves around an oxidative addition/reductive elimination cycle, typically catalyzed by palladium or other transition metals.

The oxidative addition step involves the insertion of the low-valent metal catalyst into the carbon-halogen bond. The widely accepted reactivity trend for this step is C-I > C-Br > C-Cl > C-F. This selectivity is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, making it more susceptible to cleavage by the metal center. Consequently, in a molecule like this compound, a palladium(0) catalyst will selectively insert into the C-I bond at the C6 position, leaving the C-Br and C-F bonds intact. This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C6 position.

Following the initial oxidative addition, the resulting aryl-metal-halide complex undergoes transmetalation with a coupling partner and subsequent reductive elimination. This final step regenerates the low-valent metal catalyst and forms the desired cross-coupled product, with the new substituent located where the iodine atom was. The C-Br bond can be targeted for a second cross-coupling reaction under more forcing reaction conditions, demonstrating the potential for sequential, site-selective functionalization. The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

Table 1: Comparative Bond Dissociation Energies

| Bond | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Br | ~285 |

| C-I | ~218 |

This table provides generalized bond energy values to illustrate the reactivity trend.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In this compound, the nitrile (-CN) group plays a pivotal role in activating the ring for this type of transformation.

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of an SNAr reaction is influenced by the electron-withdrawing power of the activating group, the nature of the leaving group, and the nucleophile's strength.

The nitrile group (-CN) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature, which operates through both inductive effects and resonance. It effectively delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the first, rate-determining step. The nitrile group exerts its strongest activating effect when positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the nitrogen atom of the nitrile. In this compound, the nitrile group is ortho to the fluorine atom and meta to the bromine atom, suggesting it strongly activates the C3 position for nucleophilic attack.

In SNAr reactions, the leaving group's ability to depart is not solely dependent on its bond strength with the carbon atom. Instead, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The leaving group's electronegativity plays a crucial role in this step. Highly electronegative substituents make the carbon atom they are attached to more electrophilic and thus more susceptible to nucleophilic attack.

Contrary to what is observed in SN1 and SN2 reactions, the leaving group aptitude in SNAr often follows the trend F > Cl > Br > I. The high electronegativity of fluorine polarizes the C-F bond, making the carbon at C3 a prime site for nucleophilic attack. Therefore, in this compound, the fluorine atom at the C3 position is the most likely leaving group in an SNAr reaction, despite the C-F bond being the strongest of the carbon-halogen bonds present.

Carbon-Hydrogen (C-H) Activation and Functionalization

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering a more atom-economical approach to modifying organic molecules by avoiding the pre-functionalization of substrates. Benzonitriles are valuable substrates in this context, as the nitrile group can act as a directing group to control the regioselectivity of the C-H activation step.

The nitrile group can direct the functionalization of an ortho C-H bond through the formation of a cyclometalated intermediate. In this process, a transition metal catalyst coordinates to the nitrogen atom of the nitrile group. This coordination brings the metal center into close proximity to the ortho C-H bond, facilitating its cleavage via a concerted metalation-deprotonation or oxidative addition pathway. This leads to the formation of a stable five- or six-membered metallacycle intermediate. This intermediate can then react with a variety of coupling partners to form a new bond at the ortho position. For this compound, the two ortho C-H bonds are at the C2 and C6 positions. However, these positions are already substituted with bromine and iodine, respectively. Therefore, directed C-H functionalization at the ortho positions is not feasible for this specific molecule.

The regioselectivity of electrophilic C-H halogenation of aryl nitriles is governed by the electronic properties of the substituents on the aromatic ring. The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution. This is because its electron-withdrawing nature deactivates the entire ring towards electrophilic attack, with the deactivation being most pronounced at the ortho and para positions. Consequently, electrophiles preferentially attack the meta position.

In the case of this compound, the positions meta to the nitrile group are C3 and C5. The C3 position is occupied by a fluorine atom. Therefore, any further electrophilic halogenation would be directed primarily to the C5 position, which is the only available C-H bond meta to the nitrile. The directing effects of the existing halogen substituents would also influence the outcome. Halogens are deactivating but ortho, para-directing. The cumulative electronic effects would need to be considered to predict the precise outcome of such a reaction.

Table 2: Summary of Functional Group Directing Effects

| Functional Group | Type | Directing Effect (Electrophilic Aromatic Substitution) |

|---|---|---|

| -CN (Nitrile) | Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

Role of Transition Metals in C-H Activation (e.g., Palladium, Cobalt, Rhodium)

The C-H bonds of the aromatic ring in this compound, although generally considered unreactive, can be functionalized through transition metal-catalyzed C-H activation. This approach offers a direct method for forming new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. The regioselectivity of these reactions is often guided by the electronic properties of the substituents and the directing ability of the nitrile group.

Palladium: Palladium catalysis is a powerful tool for the ortho-C-H functionalization of arylnitriles. The cyano group can act as a directing group, facilitating the activation of the C-H bond at the ortho position. In the case of this compound, the C-H bond at the 4-position is the most likely site for palladium-catalyzed C-H activation due to the directing effect of the nitrile group and the electronic activation provided by the adjacent fluorine atom. However, the steric hindrance from the adjacent iodine atom might influence the reaction's feasibility and yield. Palladium-catalyzed reactions often proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the directing group and abstracts a proton from the ortho-C-H bond. This forms a palladacycle intermediate, which can then react with various coupling partners. For instance, palladium-catalyzed ortho-halogenation of arylnitriles has been demonstrated, suggesting a potential pathway to further functionalize the aromatic core of this compound. ias.ac.in

Cobalt: Cobalt catalysts, being more earth-abundant and cost-effective than palladium, have gained significant attention for C-H activation reactions. chim.it Cobalt(III) catalysts have been shown to be effective in the hydroarylation of alkynes and alkenes with arenes bearing directing groups. beilstein-journals.org In the context of this compound, the nitrile group could potentially direct a cobalt catalyst to the ortho C-H bond for subsequent coupling reactions. Cobalt-catalyzed reactions can proceed through different mechanisms, including a high-valent Co(III)/Co(I) or a low-valent Co(II)/Co(0) catalytic cycle. The choice of oxidant and ligand can significantly influence the reaction pathway and outcome. For instance, cobalt-catalyzed annulation reactions with allenes have been reported to form novel isoquinolin-1(2H)-one scaffolds. rsc.org

Rhodium: Rhodium catalysts are also highly effective for C-H activation and have been employed in a variety of transformations, including the synthesis of heterocycles. mdpi.comnycu.edu.twbeilstein-journals.org Rhodium(III)-catalyzed C-H activation often proceeds via a CMD mechanism similar to palladium. The nitrile group in this compound could serve as a directing group to facilitate rhodium-catalyzed C-H functionalization at the 4-position. The resulting rhodacycle intermediate could then undergo insertion reactions with alkynes, alkenes, or other coupling partners to generate complex molecular architectures. The choice of the cyclopentadienyl (B1206354) (Cp*) ligand on the rhodium center is often crucial for achieving high reactivity and selectivity.

| Transition Metal | Catalyst System (Example) | Potential Reaction | Potential Product |

|---|---|---|---|

| Palladium | Pd(OAc)₂, Ligand, Oxidant | ortho-Arylation | 4-Aryl-2-bromo-3-fluoro-6-iodobenzonitrile |

| Cobalt | Co(OAc)₂·4H₂O, Mn(OAc)₂ (oxidant) | Alkenylation with alkynes | 4-(Alkenyl)-2-bromo-3-fluoro-6-iodobenzonitrile |

| Rhodium | [RhCp*Cl₂]₂, AgSbF₆ | Annulation with alkynes | Fused heterocyclic systems |

Nitrile Group Transformations

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of other functional groups and heterocyclic systems.

Conversion to Heterocyclic Systems (e.g., Oxadiazoles)

The nitrile group can be a key precursor for the synthesis of various heterocycles. One important class of heterocycles that can be derived from nitriles are 1,2,4-oxadiazoles, which are of significant interest in medicinal chemistry. A common route for the synthesis of 1,2,4-oxadiazoles involves the conversion of a nitrile to an amidoxime (B1450833), followed by reaction with a carboxylic acid derivative and subsequent cyclodehydration. ias.ac.innih.govacs.org

For this compound, the synthesis of a 1,2,4-oxadiazole (B8745197) derivative would likely proceed through the following steps:

Amidoxime Formation: The nitrile is treated with hydroxylamine (B1172632) to form the corresponding amidoxime.

O-Acylation: The amidoxime is then reacted with an acylating agent, such as an acid chloride or anhydride, to form an O-acyl amidoxime intermediate.

Cyclodehydration: The O-acyl amidoxime undergoes cyclization and dehydration, often promoted by heat or a catalyst, to yield the 1,2,4-oxadiazole ring.

This synthetic strategy allows for the introduction of a wide variety of substituents on the oxadiazole ring by varying the acylating agent used in the second step.

| Reaction Step | Reagents and Conditions (General) | Intermediate/Product |

|---|---|---|

| Amidoxime Formation | Hydroxylamine hydrochloride, Base (e.g., NaHCO₃), Solvent (e.g., Ethanol), Reflux | 2-Bromo-3-fluoro-6-iodophenylamidoxime |

| O-Acylation | Acid chloride (RCOCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | O-Acyl-(2-bromo-3-fluoro-6-iodophenyl)amidoxime |

| Cyclodehydration | Heat or Catalyst (e.g., TBAF) | 3-(Substituted)-5-(2-bromo-3-fluoro-6-iodophenyl)-1,2,4-oxadiazole |

Nucleophilic Additions and Cycloadditions Involving the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to the formation of imines or other addition products. wikipedia.orglibretexts.orgfiveable.me The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing effects of the halogen substituents on the aromatic ring, which can enhance its electrophilicity.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. This provides a route to synthesize aryl ketones from this compound. The reaction mechanism typically involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by protonation of the resulting imine anion during aqueous workup.

Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of nitriles with sodium azide (B81097) are a common method for the synthesis of tetrazoles. researchgate.net Benzonitrile N-oxides can also undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. uss.clbibliotekanauki.plsci-rad.comacs.org While specific examples with this compound are not documented, the general reactivity patterns suggest that it could potentially undergo such cycloadditions to form five-membered heterocyclic rings. The regioselectivity of these reactions would be influenced by the electronic and steric factors of the substituents on the benzonitrile ring.

| Reaction Type | Reagents and Conditions (General) | Potential Product |

|---|---|---|

| Nucleophilic Addition (Grignard) | R-MgBr, Solvent (e.g., THF), then H₃O⁺ | (2-Bromo-3-fluoro-6-iodophenyl)ketone |

| [3+2] Cycloaddition | NaN₃, Catalyst (e.g., ZnCl₂), Solvent (e.g., DMF) | 5-(2-Bromo-3-fluoro-6-iodophenyl)tetrazole |

Advanced Functionalization Strategies and Chemoselectivity

Orthogonal Reactivity of Multiple Halogens for Sequential Transformations

The concept of orthogonal reactivity is key to the selective functionalization of polyhalogenated compounds. d-nb.inforesearchgate.netbohrium.com This principle allows for the stepwise modification of a molecule at specific sites without affecting other reactive positions. In the case of 2-bromo-3-fluoro-6-iodobenzonitrile, the distinct electronic and steric environments of the iodine, bromine, and fluorine atoms enable a programmed sequence of reactions.

The carbon-iodine bond is the most labile and therefore the most reactive towards a variety of transformations, particularly metal-catalyzed cross-coupling reactions. This high reactivity allows for the selective introduction of a wide range of substituents at the C-6 position. For instance, a patent describes the selective reaction at the iodine position to introduce a thioester group using a palladium catalyst. google.com

Following the derivatization of the iodine position, the carbon-bromine bond becomes the next target for functionalization. While less reactive than the C-I bond, the C-Br bond can still readily participate in cross-coupling reactions under slightly more forcing conditions or with different catalyst systems.

The carbon-fluorine bond is the most stable and least reactive of the three halogens. Its derivatization typically requires harsh reaction conditions or specialized reagents. This inertness under many reaction conditions allows it to be carried through multiple synthetic steps, providing a latent site for later-stage functionalization or influencing the electronic properties of the final molecule.

Achieving high chemo- and regioselectivity in the transformation of polyhalogenated arenes is a significant challenge due to the similar reactivities of the halogen substituents. nih.gov However, several strategies have been developed to address this. The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction to a specific halogen. nih.gov For example, the use of specific palladium catalysts with tailored phosphine (B1218219) ligands can differentiate between C-I and C-Br bonds with high selectivity.

Furthermore, the electronic nature of the substituents on the aromatic ring can influence the regioselectivity of a reaction. The electron-withdrawing nitrile group in this compound enhances the electrophilicity of the aromatic ring, influencing the sites of nucleophilic attack or metal-catalyzed insertions.

Derivatization and Scaffold Modification of this compound

The ability to selectively functionalize each halogen position makes this compound an excellent scaffold for building complex and diverse molecular structures.

By sequentially replacing the iodine, bromine, and even the fluorine atoms, chemists can construct densely substituted aromatic rings with a precise arrangement of different functional groups. acs.orgbeilstein-journals.org This step-wise approach is invaluable for the synthesis of complex molecules with specific steric and electronic properties. The hexadehydro Diels-Alder (HDDA) reaction of tetraynes, for example, offers a route to highly substituted aromatic compounds that would be difficult to prepare through traditional sequential cross-coupling of polyhalogenated benzenes. acs.org

The orthogonal reactivity of this compound makes it an ideal starting material for the synthesis of chemical libraries. nih.gov By systematically varying the reagents used to displace each halogen, a large number of distinct compounds can be generated from a single, versatile scaffold. This approach is particularly valuable in drug discovery and materials science, where the rapid generation of diverse structures is essential for identifying molecules with desired properties. nih.govmdpi.com

Multi-Component Reactions and Cascade Processes Utilizing the Benzonitrile (B105546) Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all the reactants, offer an efficient way to build molecular complexity. organic-chemistry.org The this compound scaffold, with its multiple reactive sites, is a prime candidate for the design of novel MCRs.

A cascade reaction, also known as a tandem or domino reaction, involves two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating the intermediates. lookchem.com The unique arrangement of halogens on the benzonitrile ring could be exploited to trigger such cascades. For example, an initial reaction at the iodine position could unveil a new reactive group that then participates in an intramolecular reaction with the bromine or fluorine substituent, leading to the formation of complex heterocyclic systems in a single step. While specific examples utilizing this compound in MCRs or cascade reactions are not extensively documented in the provided search results, the potential for such applications is clear given the compound's structure. The development of such reactions would represent a significant advance in synthetic efficiency.

Computational Chemistry and Spectroscopic Characterization in Research

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the intricate details of reaction mechanisms involving polyhalogenated benzonitriles like 2-Bromo-3-fluoro-6-iodobenzonitrile. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. dergipark.org.trrsc.org For polyhalogenated systems, DFT calculations can predict molecular geometries, vibrational frequencies, and reaction energetics with a high degree of accuracy. researchgate.netqub.ac.ukresearchgate.net Transition state analysis, a key component of computational reaction studies, allows for the identification of the highest energy point along a reaction coordinate, known as the transition state. By analyzing the structure and energy of this transient species, researchers can understand the kinetic feasibility of a reaction pathway. mdpi.com

For instance, in the context of cross-coupling reactions, which are common for halogenated aromatics, DFT calculations can model the oxidative addition of the C-X (where X is Br or I) bond to a metal catalyst, a critical step in many catalytic cycles. semanticscholar.org These calculations can help rationalize the observed regioselectivity, explaining why one halogen is more reactive than another. Furthermore, theoretical studies can explore the thermodynamics and kinetics of various potential reaction pathways, guiding the design of more efficient and selective synthetic methods. dergipark.org.tr

Table 1: Representative Applications of Quantum Chemical Calculations in Halogenated Benzonitrile (B105546) Research

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry Optimization | Predicts the most stable 3D structure of the molecule. |

| Frequency Calculations | Simulates infrared and Raman spectra for comparison with experimental data. researchgate.net | |

| Reaction Pathway Analysis | Determines the energetic profile of a chemical reaction. | |

| Transition State Theory (TST) | Transition State Search | Identifies the structure and energy of the reaction's kinetic barrier. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a found transition state connects the correct reactants and products. mdpi.com |

This table provides a generalized overview of how these computational methods are applied in the study of halogenated benzonitriles.

The presence of multiple, different halogen substituents on the benzonitrile ring of this compound presents a significant challenge in predicting its chemical reactivity and the selectivity of its reactions. Computational chemistry offers a powerful framework for addressing this challenge. By calculating various molecular descriptors, such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO), researchers can gain a quantitative understanding of the electronic properties that govern reactivity. wuxiapptec.com

For example, in nucleophilic aromatic substitution (SNAr) reactions, the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most electrophilic sites on the aromatic ring, thus predicting where a nucleophile is most likely to attack. wuxiapptec.com Similarly, in metal-catalyzed cross-coupling reactions, the relative strengths of the carbon-halogen bonds can be estimated computationally, providing a basis for predicting which halogen will undergo oxidative addition most readily. semanticscholar.orgresearchgate.net

Theoretical models can also account for steric effects, which play a crucial role in determining selectivity. By mapping the potential energy surface of a reaction, computational methods can identify the pathways that are sterically hindered and therefore less likely to occur. This predictive capability is invaluable for designing experiments that favor a desired product, saving time and resources in the laboratory. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

The definitive identification and characterization of this compound, and the monitoring of its chemical transformations, rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including halogenated compounds. acs.orgnih.govresearchgate.net For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. ethernet.edu.et The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra allow for the unambiguous assignment of the substitution pattern on the benzene (B151609) ring.

The presence of fluorine introduces an additional layer of complexity and information. ¹⁹F NMR spectroscopy is a highly sensitive technique that can be used to directly observe the fluorine nucleus. Furthermore, the coupling between the fluorine atom and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity information that confirms the position of the fluorine substituent relative to the other groups on the ring.

Table 2: Expected NMR Spectroscopic Data for this compound (Illustrative)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 7.0 - 8.5 | Doublets or Triplets | Position of protons on the aromatic ring. |

| ¹³C | 90 - 150 | Singlets, Doublets (due to C-F coupling) | Chemical environment of each carbon atom, including those bonded to halogens. |

| ¹⁹F | -100 to -140 | Multiplet | Direct detection and chemical environment of the fluorine atom. |

This table presents illustrative data based on general principles of NMR spectroscopy for halogenated aromatic compounds. Actual values would need to be determined experimentally.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. google.comgoogleapis.com For this compound, high-resolution mass spectrometry (HRMS) would be able to confirm its exact molecular formula by measuring its mass with very high precision.

The isotopic pattern observed in the mass spectrum is particularly informative for halogenated compounds. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This unique combination of halogens would produce a characteristic and easily recognizable isotopic cluster in the mass spectrum, providing strong evidence for the presence of both bromine and iodine in the molecule.

When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), mass spectrometry (LC-MS or UPLC-MS) becomes a powerful tool for analyzing reaction mixtures. google.comgoogleapis.com This allows for the separation of the starting material, intermediates, and products before they are detected by the mass spectrometer, enabling the monitoring of reaction progress and the identification of byproducts.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netyoutube.comiitm.ac.inscispace.com The absorption of infrared radiation or the scattering of laser light causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups.

For this compound, the most prominent and easily identifiable feature in its IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group. libretexts.org This typically appears as a sharp, strong band in the region of 2220-2260 cm⁻¹. The presence of this band is a clear indication of the benzonitrile core.

X-ray Crystallography for Solid-State Structure Determination of Benzonitrile Derivatives

Research Findings from Related Benzonitrile Derivatives

Studies on a variety of halogenated benzonitriles have established the significant role of non-covalent interactions, particularly halogen bonds, in directing their crystal packing. The nature and strength of these interactions are highly dependent on the specific halogen substituents and their positions on the benzene ring.

A prominent feature in the crystal structures of many halobenzonitriles is the formation of linear chains or more complex networks through cyano-halogen interactions (C≡N···X, where X = Cl, Br, I). iucr.orgamercrystalassn.orgacs.orgrsc.org The polarizability of the halogen atom plays a crucial role, with the strength of these interactions generally increasing from chlorine to iodine. iucr.org For instance, investigations of 4-halobenzonitriles have shown that while the 4-chloro derivative can form antiparallel chains linked by C≡N···Cl contacts, the 4-bromo and 4-iodo analogues exhibit strong, linear C≡N···Br and C≡N···I interactions that dictate their packing. acs.orgiucr.org The crystal structure of 4-iodobenzonitrile (B145841) is characterized by these strong halogen bonds, which contribute to its brittle nature, in contrast to the more flexible chloro and bromo analogues. researchgate.netnih.goviucr.org

In the case of this compound, one can anticipate a complex interplay of several potential intermolecular interactions. The presence of bromine and iodine atoms suggests the high likelihood of C≡N···Br and C≡N···I halogen bonds forming, which would be a primary determinant of the crystal packing. The iodine atom, being the most polarizable, is expected to form the strongest halogen bonds with the nitrogen atom of the nitrile group. iucr.org Furthermore, the presence of multiple different halogens could lead to halogen-halogen interactions (e.g., Br···I, F···I, F···Br) and C-H···F hydrogen bonds, further stabilizing the crystal lattice.

The substitution pattern itself has a profound effect on the crystal packing. Studies on mono-fluorobenzonitriles and iodo-substituted benzonitriles have demonstrated how the position of the halogen atom influences melting points and crystallization behavior. figshare.comacs.org For multi-substituted derivatives, the steric and electronic effects of each substituent collectively determine the molecular conformation and the efficiency of crystal packing. For example, in 4-bromo-3,5-dimethylbenzonitrile, the molecule achieves a high degree of symmetry, which influences its crystallization in a space group with a half-molecule in the asymmetric unit. nih.gov

The solid-state structure of benzonitrile derivatives can also be influenced by polymorphism, where a compound can crystallize into multiple different crystal forms. acs.orgrsc.org These polymorphs can exhibit distinct physical properties.

Interactive Data Table: Crystallographic Data of Representative Halogenated Benzonitriles

The following table summarizes key crystallographic data for a selection of halogenated benzonitrile derivatives, illustrating the typical parameters determined by X-ray diffraction. This data provides a basis for predicting the likely structural features of this compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-Bromobenzonitrile | C₇H₄BrN | Orthorhombic | Ama2 | 20.016 | 6.015 | 7.426 | 90 | acs.org |

| 4-Chlorobenzonitrile (Form I) | C₇H₄ClN | Monoclinic | P2₁/c | 3.861 | 16.326 | 10.150 | 94.62 | acs.org |

| 4-Chlorobenzonitrile (Form II) | C₇H₄ClN | Monoclinic | Pc | 7.509 | 6.023 | 7.641 | 116.59 | acs.org |

| 4-Iodobenzonitrile | C₇H₄IN | Monoclinic | P2₁/n | 7.671 | 6.019 | 10.057 | 107.41 | nih.gov |

| 2,3,5,6-Tetrabromoterephthalonitrile | C₈Br₄N₂ | Monoclinic | P2₁/m | 8.354 | 6.467 | 8.423 | 115.82 | iucr.org |

| 4-Bromo-3,5-dimethylbenzonitrile | C₉H₈BrN | Monoclinic | P2₁/m | 11.237 | 6.575 | 7.152 | 108.99 | nih.gov |

Applications in Complex Molecular Architecture and Chemical Biology Research

Role as a Key Intermediate and Building Block in Synthetic Sequences

2-Bromo-3-fluoro-6-iodobenzonitrile is a well-utilized building block in the synthesis of complex organic molecules. ossila.comcymitquimica.com Its utility stems from the differential reactivity of its halogen substituents. The iodine atom is the most reactive site for transformations like metal-halogen exchange or palladium-catalyzed cross-coupling reactions. The bromine atom offers a secondary site for similar coupling reactions under slightly different conditions, while the fluorine atom is generally more resistant to these transformations but can participate in nucleophilic aromatic substitution reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, adding another layer of synthetic versatility.

This differential reactivity allows for sequential and site-selective modifications. For instance, a synthetic sequence might begin with a Suzuki or Sonogashira coupling at the iodine position, followed by a different coupling reaction at the bromine site, and finally, a nucleophilic substitution of the fluorine atom. This controlled, stepwise approach is crucial for the efficient and unambiguous synthesis of intricately substituted aromatic compounds that would be difficult to prepare by other means.

A patent for HIF-2α inhibitors describes the use of this compound in a reaction with 3-chloro-5-fluorophenol (B150331) and potassium carbonate in acetonitrile, heated in a microwave reactor. googleapis.com Another patent details its use in the preparation of 2-bromo-3-fluoro-6-((trifluoromethyl)thio)benzonitrile. googleapis.com These examples highlight its role as a precursor in the synthesis of more complex molecules.

Scaffold Design for Diversification in Chemical Libraries

In medicinal chemistry and drug discovery, the development of chemical libraries with diverse molecular scaffolds is essential for identifying new lead compounds. This compound is an ideal starting point for creating such libraries. ossila.comusp.br The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached.

The three distinct halogen atoms on the benzonitrile (B105546) ring serve as handles for diversification. By applying a series of different coupling partners in a combinatorial fashion to the iodo and bromo positions, and various nucleophiles to the fluoro position, a large and diverse library of compounds can be generated from this single starting material. This modular approach allows for the systematic exploration of the chemical space around the central benzonitrile scaffold, which is a key strategy in modern drug discovery programs. nih.gov

Development of Advanced Synthetic Methodologies

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of new synthetic methods. acs.org Researchers often use challenging substrates like this to test the limits and expand the scope of novel catalytic systems and reaction conditions.

For example, developing a new palladium-catalyzed cross-coupling reaction that can selectively functionalize the bromine atom in the presence of the iodine atom (or vice-versa) would represent a significant advancement in synthetic methodology. The presence of the electron-withdrawing fluorine and nitrile groups also influences the reactivity of the aromatic ring, providing a test case for reactions sensitive to electronic effects. Success in selectively transforming one site on this molecule demonstrates the high level of control and selectivity achievable with a new method.

Research into Agrochemical and Pharmaceutical Lead Discovery (as synthetic intermediates/scaffolds)

The structural motifs accessible from this compound are relevant to both the pharmaceutical and agrochemical industries. buyersguidechem.com Halogenated aromatic compounds are prevalent in many bioactive molecules, and this building block provides a direct route to novel, highly functionalized candidates.

Precursors to Biologically Relevant Molecules

This compound serves as a key intermediate in the synthesis of molecules with potential biological activity. researchgate.net For instance, it has been used in the synthesis of inhibitors of Hypoxia-Inducible Factor-2α (HIF-2α), a protein implicated in the progression of certain cancers like renal cell carcinoma. googleapis.comgoogle.comgoogleapis.com The ability to selectively introduce different groups at the various positions on the ring allows for the fine-tuning of a molecule's properties, such as its binding affinity to a biological target or its pharmacokinetic profile. The synthesis of 2,3-disubstituted indoles, which are important skeletons in many biologically active compounds, can be achieved through palladium-catalyzed reactions involving precursors like 2-bromoanilines. researchgate.net

Modular Synthesis Approaches for Compound Collection Enrichment

The concept of modular synthesis is central to modern discovery chemistry, where complex molecules are assembled from smaller, interchangeable "modules." this compound is an excellent platform for such strategies. rsc.org Each reactive site (I, Br, F, CN) can be considered a port for attaching a different module. This allows for the rapid assembly of a large collection of related but distinct compounds. This enrichment of compound collections with novel and diverse structures increases the probability of finding molecules with desired biological or agricultural properties.

| Reaction Type | Reactive Site | Potential Transformation | Application Area |

| Suzuki Coupling | Iodine, Bromine | Introduction of aryl or vinyl groups | Drug Discovery, Materials Science |

| Sonogashira Coupling | Iodine, Bromine | Introduction of alkynyl groups | Agrochemicals, Complex Synthesis |

| Buchwald-Hartwig Amination | Iodine, Bromine | Formation of C-N bonds | Pharmaceuticals |

| Nucleophilic Aromatic Substitution | Fluorine | Introduction of O, N, or S nucleophiles | Medicinal Chemistry |

| Nitrile Hydrolysis/Reduction | Cyano Group | Conversion to carboxylic acid or amine | Scaffold Modification |

Materials Science Research

While the primary applications of this compound appear to be in the life sciences, its potential in materials science should not be overlooked. The highly functionalized aromatic structures that can be synthesized from this building block are of interest in the development of novel organic materials. For example, poly-arylated and poly-alkynylated benzenes can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The ability to precisely control the substitution pattern on the aromatic ring is critical for tuning the electronic and photophysical properties of these materials. For instance, related fluorinated benzonitrile building blocks are used as precursors for thermally activated delayed fluorescence (TADF) dyes in OLEDs. ossila.com

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-bromo-3-fluoro-6-iodobenzonitrile, and how do reaction conditions influence regioselectivity?

Answer:

- Stepwise halogenation : Start with fluorobenzonitrile derivatives (e.g., 2-fluorobenzonitrile) and perform sequential halogenation. Iodination at the ortho position can be achieved using KI/CuI under Ullmann conditions, while bromination may require FeBr₃ or NBS (see analogs like 2-bromo-6-fluorobenzonitrile in ).

- Regioselectivity : Steric and electronic effects dominate. The electron-withdrawing cyano group directs electrophilic substitution to the meta position, but bulky substituents (e.g., iodine) may shift reactivity. Use computational modeling (DFT) to predict preferred sites .